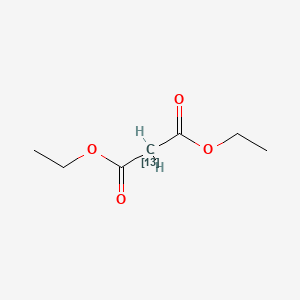

Malonate de diéthyle-2-13C

Vue d'ensemble

Description

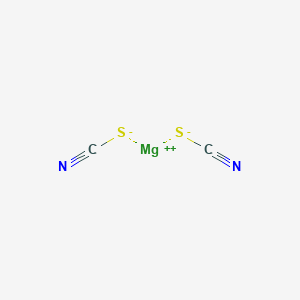

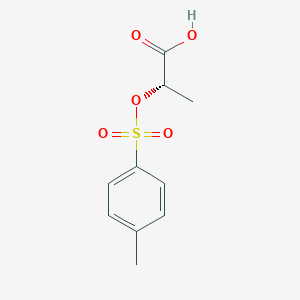

Diethyl malonate-2-13C is a labelled compound of Diethyl Malonate . It is a two-carbon compound with a 13C isotope. The acylation of diethyl malonate using magnesium chloride and triethylamine is reported .

Synthesis Analysis

A green synthesis route of diethyl malonate by palladium catalyzed carbonylation of ethyl chloroacetate in the presence of phase transfer agent is carried out under mild conditions in good yield . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis

The molecular formula of Diethyl malonate-2-13C is C6 [13C]H12O4 . The InChI key is IYXGSMUGOJNHAZ-HOSYLAQJSA-N . The canonical SMILES string is CCOC(=O)[13CH2]C(=O)OCC .Chemical Reactions Analysis

Enolates can be alkylated in the alpha position through an S N2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical and Chemical Properties Analysis

Diethyl malonate-2-13C is a colorless oil . It is soluble in Chloroform and slightly soluble in Ethyl Acetate . The boiling point is 199°C (lit.) and the melting point is -51–50°C (lit.) . The density is 1.054 g/cm3 .Applications De Recherche Scientifique

Chimie organique synthétique

Le malonate de diéthyle-2-13C joue un rôle crucial en tant qu’intermédiaire synthétique en chimie organique. Il est utilisé pour la synthèse d’une large gamme de molécules complexes. Le marquage au carbone-13 permet de suivre l’incorporation du composé dans les produits synthétisés, ce qui est particulièrement utile dans les études mécanistiques .

Recherche pharmaceutique

En recherche pharmaceutique, le this compound est utilisé pour synthétiser des analogues marqués de candidats médicaments. Ces composés marqués sont ensuite utilisés dans des études d’absorption, de distribution, de métabolisme et d’excrétion (ADME) pour comprendre le comportement du médicament dans les systèmes biologiques .

Protéomique

Ce composé est utilisé en protéomique pour marquer les protéines ou les peptides. L’isotope carbone-13 sert de marqueur détectable en spectrométrie de masse, ce qui permet d’élucider les structures et les interactions des protéines .

Spectroscopie RMN

Le this compound est utilisé en spectroscopie de résonance magnétique nucléaire (RMN) comme étalon RMN ou pour marquer les composés d’intérêt. L’isotope carbone-13 fournit un signal RMN distinctif, ce qui aide à l’analyse des structures moléculaires .

Suivi environnemental

Le marquage au carbone-13 fait du this compound un outil précieux pour les études de suivi environnemental. Il peut être utilisé pour suivre le devenir environnemental de produits chimiques, de polluants ou de composés organiques naturels .

Science des matériaux

En science des matériaux, le this compound est utilisé pour synthétiser des polymères ou d’autres matériaux où l’incorporation du composé marqué peut être surveillée, fournissant des informations sur les processus de polymérisation et les propriétés des matériaux .

Mécanisme D'action

Target of Action

Diethyl malonate-2-13C, also known as 1,3-Diethyl ester propanedioic-2-13C acid , is a chemical compound used in various biochemical researchIt’s known that malonate and its derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .

Mode of Action

It’s known that malonate esters like diethyl malonate-2-13c can be transformed into their enolate forms using a base . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds .

Biochemical Pathways

Malonate esters are known to be involved in the malonic ester synthesis, a method for preparing carboxylic acids . This process involves the alkylation of the enolate formed from the malonate ester, followed by hydrolysis and decarboxylation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s ability to form enolates that can undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis .

Action Environment

The action of Diethyl malonate-2-13C can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which is necessary for the formation of the enolate . Additionally, the compound’s stability and efficacy could be influenced by temperature, as it has a boiling point of 199°C and a melting point of -51–50°C .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Diethyl malonate-2-13C plays a significant role in biochemical reactions. It can be transformed to its enolate using sodium ethoxide as a base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Cellular Effects

It is known that diethyl malonate, the non-isotopic form, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 , which can have various effects on cellular processes.

Molecular Mechanism

The molecular mechanism of Diethyl malonate-2-13C involves the formation of a resonance-stabilized enolate . This enolate can then undergo nucleophilic substitution with an alkyl halide to form an alkylated compound .

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 199°C and a melting point of -51°C .

Metabolic Pathways

Diethyl malonate-2-13C is involved in the malonic ester synthesis pathway . In this pathway, it can be combined with urea under the action of a strong base to form a barbiturate .

Propriétés

IUPAC Name |

diethyl (213C)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480027 | |

| Record name | Diethyl malonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67035-94-3 | |

| Record name | Diethyl malonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

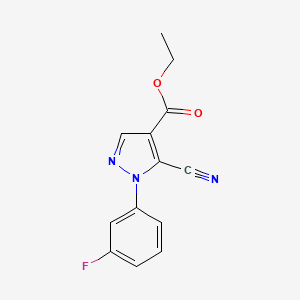

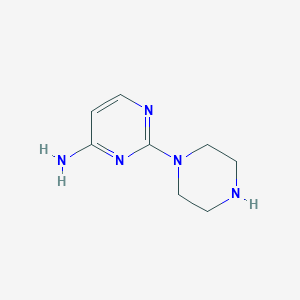

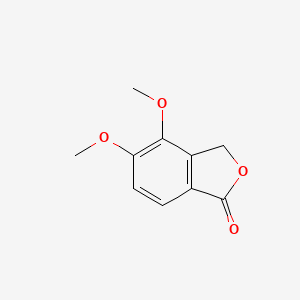

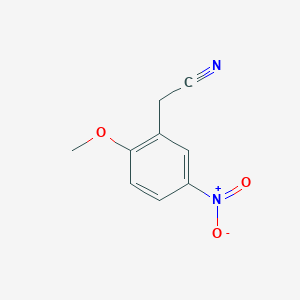

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)